1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901263-83-0
VCID: VC11875568
InChI: InChI=1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H
SMILES: C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl
Molecular Formula: C22H12ClF2N3
Molecular Weight: 391.8 g/mol

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901263-83-0

VCID: VC11875568

Molecular Formula: C22H12ClF2N3

Molecular Weight: 391.8 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901263-83-0

Description

Structural Significance

The compound "1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline" belongs to the class of pyrazoloquinolines. These compounds are characterized by a fused heterocyclic system containing a pyrazole ring and a quinoline backbone. The substitution pattern (e.g., chloro, fluoro, phenyl groups) significantly influences the compound's physicochemical properties, biological activity, and potential applications.

Synthesis of Pyrazoloquinolines

Pyrazoloquinolines are typically synthesized through:

  • Friedländer Condensation: Reacting anthranilic acid derivatives with ketones or aldehydes.

  • Multicomponent Reactions: Combining pyrazole derivatives with quinoline precursors.

  • Cyclization Reactions: Using intermediates like enaminones or nitriles to form the fused ring system .

Potential Applications

Pyrazoloquinoline derivatives are known for their diverse applications:

  • Biological Activity: Many derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties due to their ability to interact with biological targets like enzymes and receptors .

  • Fluorescent Sensors: Some compounds in this class are used as fluorescent probes in chemical and biological systems due to their photophysical properties .

Substituted Pyrazoles

Compounds like "3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline" demonstrate how halogenated phenyl substitutions enhance biological activity by improving lipophilicity and binding affinity to target proteins .

Anticancer Activity

Quinoxaline-based derivatives structurally related to pyrazoloquinolines have shown significant antiproliferative effects against cancer cell lines like HCT-116 and MCF-7. This suggests that similar structural motifs in pyrazoloquinolines could be explored for therapeutic applications .

CAS No. 901263-83-0
Product Name 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Molecular Formula C22H12ClF2N3
Molecular Weight 391.8 g/mol
IUPAC Name 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H
Standard InChIKey ATMFKEDZZGEXJY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)F)Cl
PubChem Compound 20852423
Last Modified Nov 23 2023

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